molecular formula C21H28N2O2 B5674399 N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide CAS No. 301225-41-2

N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide

Cat. No. B5674399
CAS RN: 301225-41-2
M. Wt: 340.5 g/mol
InChI Key: AODQDRYTTGYNIY-UHFFFAOYSA-N
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Description

The compound , due to its complex structure, likely participates in a range of chemical reactions and possesses unique physical and chemical properties. The discussion will draw on research from analogs and derivatives to infer characteristics and behaviors.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including acylation, nitration, and alkylation. For instance, a precursor in anti-tuberculosis drug synthesis demonstrates the importance of structural features like intramolecular hydrogen bonds and intermolecular associations in determining the compound's formation and stability (Latif et al., 1999). Microwave-assisted synthesis has also been utilized for efficient compound formation, showing the versatility of synthetic methods (Ghazzali et al., 2012).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like IR, NMR, and single-crystal diffraction are crucial for elucidating the molecular structure of synthesized compounds. These techniques confirm the structural integrity and provide insights into the molecular geometry, such as dihedral angles and hydrogen bonding patterns (Belay et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include acetylation, carbonylation, and reactions with nitrobenzene. Selectivity in reactions can lead to the formation of desired products, as seen in the one-pot synthesis approach for producing N-(4-hydroxyphenyl)acetamide with high selectivity (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are significantly influenced by the compound's molecular architecture. For instance, metallophthalocyanines with phenoxyacetamide units exhibit increased solubility in various solvents, highlighting the effect of structural modifications on physical characteristics (Ağırtaş et al., 2009).

Chemical Properties Analysis

The chemical behavior, including reactivity and stability, can be inferred from the electronic structure and intramolecular interactions. Silylated derivatives of related compounds, for instance, show specific reactivity patterns due to the presence of silyloxy and acetamide functionalities, indicating how substituent groups can influence chemical properties (Nikonov et al., 2016).

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-4-7-17-8-14-20(15-9-17)25-16-21(24)22-18-10-12-19(13-11-18)23(5-2)6-3/h8-15H,4-7,16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODQDRYTTGYNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203270
Record name N-[4-(Diethylamino)phenyl]-2-(4-propylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide

CAS RN

301225-41-2
Record name N-[4-(Diethylamino)phenyl]-2-(4-propylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301225-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Diethylamino)phenyl]-2-(4-propylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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